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Compound of Interest

Compound Name: ARL67156

Cat. No.: B15611179

For researchers in pharmacology, neuroscience, and immunology, understanding the nuanced
roles of extracellular ATP and its degradation products is paramount. The choice of tools to
manipulate ATP levels can significantly impact experimental outcomes. This guide provides a
detailed comparison of two commonly used agents in ATP degradation studies: ARL67156, a
competitive inhibitor of ectonucleotidases, and apyrase, an ATP-degrading enzyme. This
analysis is intended to assist researchers, scientists, and drug development professionals in
selecting the appropriate tool for their specific research needs.

Mechanism of Action

ARLG67156 is a synthetic analog of ATP that acts as a competitive inhibitor of certain
ectonucleotidases, the enzymes responsible for the hydrolysis of extracellular nucleotides.[1][2]
[3] Specifically, it is recognized as a weak competitive inhibitor of Nucleoside Triphosphate
Diphosphohydrolase-1 (NTPDasel or CD39), NTPDase3, and Nucleotide
Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][2][4] By binding to the active site of these
enzymes, ARL67156 prevents the breakdown of ATP and, in some systems, more potently
inhibits the degradation of ADP.[5][6] This leads to a prolongation of ATP's effects on purinergic
P2 receptors.[2][3]

Apyrase, on the other hand, is an enzyme (ATP-diphosphohydrolase) that actively catalyzes
the sequential hydrolysis of ATP to adenosine monophosphate (AMP) and inorganic phosphate
(P1).[71[8][9] It first converts ATP to ADP, and then ADP to AMP.[8][10] Unlike ARL67156 which
inhibits ATP breakdown, apyrase directly removes extracellular ATP and ADP from the system.
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[11] Apyrases are calcium-activated enzymes and can be sourced from various organisms,

such as potatoes, or produced recombinantly.[7][8][9]

Quantitative Performance Data

The following table summarizes the key quantitative parameters for ARL67156 and apyrase,

providing a basis for comparing their efficacy and specificity.

Parameter ARLG67156 Apyrase Source
NTPDasel (CD39), Extracellular ATP and
Target(s) [11[2][8]
NTPDase3, NPP1 ADP
Mechanism Competitive Inhibition Enzymatic Hydrolysis [2][3][8]
Kifor human 11 + 3 uM Not Applicabl [2][4]
+ o icable
NTPDasel H PP
Kifor human 18 £ 4 pM Not Applicabl [2][4]
* o] icable
NTPDase3 H PP
Ki for human NPP1 12 + 3 uM Not Applicable [2][4]
pIC50 (human blood) 4.62 Not Applicable [12]
Hydrolyzes ATP and
Can be more potent
. ADP, as well as other
o against ADP ]
Substrate Specificity nucleoside [5I[7113]

degradation in some

tissues

triphosphates and
diphosphates

Cofactors

Not Applicable

Requires Ca2+ (or
Mg2+ with reduced
activity)

[7](8]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the purinergic signaling pathway affected by these two molecules
and a typical experimental workflow for their comparative analysis.
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Figure 1: Purinergic signaling pathway modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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